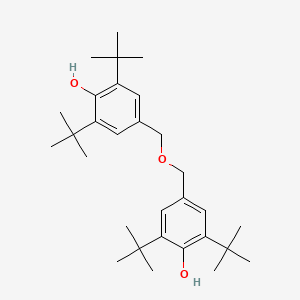![molecular formula C15H20F3N3O2 B1620534 Ethyl-2-[4-[5-(Trifluormethyl)pyridin-2-yl]piperazin-1-yl]propanoat CAS No. 260555-47-3](/img/structure/B1620534.png)
Ethyl-2-[4-[5-(Trifluormethyl)pyridin-2-yl]piperazin-1-yl]propanoat
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20F3N3O2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 331.33 g/mol. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the resources .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Die Trifluormethylgruppe (TFM, -CF3) in dieser Verbindung findet sich in vielen von der FDA zugelassenen Medikamenten . Das Vorhandensein von Fluor oder fluorhaltigen funktionellen Gruppen in diesen Verbindungen zeigt zahlreiche pharmakologische Aktivitäten .
Anti-Fibrotische Aktivitäten
Eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate, zu denen auch diese Verbindung gehört, wurden synthetisiert und ihre biologischen Aktivitäten an immortalisierten Ratten-Hepatischen Sternzellen (HSC-T6) bewertet . Einige dieser Verbindungen zeigten bessere anti-fibrotische Aktivitäten als Pirfenidon und Bipy55′DC .
Hemmung der Kollagenexpression
Verbindungen, die dieser ähnlich sind, hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro . Dies deutet darauf hin, dass diese Verbindungen zu neuartigen anti-fibrotischen Medikamenten entwickelt werden könnten .
Synthese von potenziellen Arzneimittelmolekülen
Die Trifluormethylgruppe in dieser Verbindung wurde in potenzielle Arzneimittelmoleküle eingearbeitet, einschließlich ihrer Synthesen und Anwendungen für verschiedene Krankheiten und Störungen .
Verwendung im Design von privilegierten Strukturen in der medizinischen Chemie
Der Pyrimidin-Rest in dieser Verbindung, der eine breite Palette pharmakologischer Aktivitäten zeigt, wurde beim Design von privilegierten Strukturen in der medizinischen Chemie eingesetzt .
Antibakterielle, antivirale und Antitumoraktivitäten
Verbindungen, die den Pyrimidin-Rest enthalten, wie diese, sind dafür bekannt, verschiedene Arten von biologischen und pharmazeutischen Aktivitäten aufzuweisen. Beispielsweise sind Pyrimidin-Derivate als antibakterielle, antivirale und Antitumorverbindungen bekannt .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-3-23-14(22)11(2)20-6-8-21(9-7-20)13-5-4-12(10-19-13)15(16,17)18/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUWJLITNREJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381860 | |
| Record name | Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260555-47-3 | |
| Record name | Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
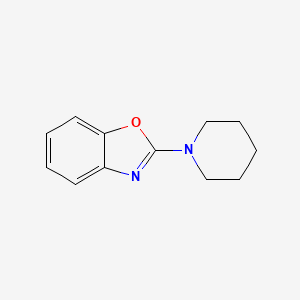
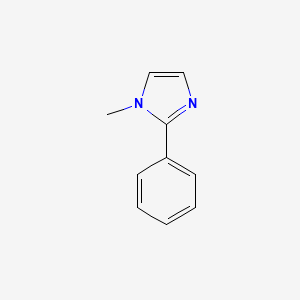


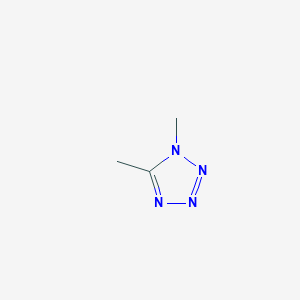

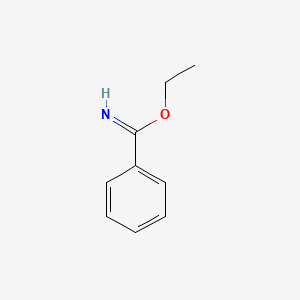
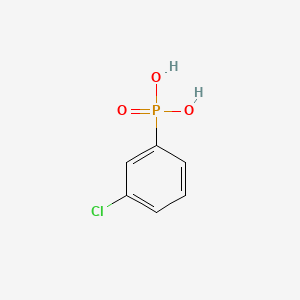



![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1620468.png)

